molecular formula C18H15F6N3O B14866820 [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone

[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B14866820
M. Wt: 403.3 g/mol
InChI Key: AYPDXFNJYUXZTC-UHFFFAOYSA-N
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Description

[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with trifluoromethyl groups and a phenylpiperazine moiety

Preparation Methods

The synthesis of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dichloropyridine with trifluoromethylating agents to introduce the trifluoromethyl groups. This is followed by the coupling of the resulting intermediate with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone lies in its combination of trifluoromethyl groups and the phenylpiperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15F6N3O

Molecular Weight

403.3 g/mol

IUPAC Name

[4,6-bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H15F6N3O/c19-17(20,21)12-10-14(25-15(11-12)18(22,23)24)16(28)27-8-6-26(7-9-27)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

AYPDXFNJYUXZTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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